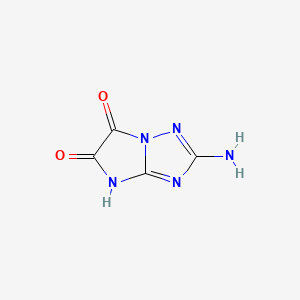
2-Imino-2,3-dihydro-1H-imidazo(1,2-b)(1,2,4)triazole-5,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Imino-2,3-dihydro-1H-imidazo(1,2-b)(1,2,4)triazole-5,6-dione is a heterocyclic compound that features a unique structure combining imidazole and triazole rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-2,3-dihydro-1H-imidazo(1,2-b)(1,2,4)triazole-5,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-1,3,4-thiadiazole with glyoxal in the presence of a base, followed by oxidation to yield the desired compound . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as solvent choice and catalyst concentration, is crucial for achieving consistent quality in industrial settings .
化学反応の分析
Types of Reactions
2-Imino-2,3-dihydro-1H-imidazo(1,2-b)(1,2,4)triazole-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the imidazole or triazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-triazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce alkyl or aryl groups .
科学的研究の応用
2-Imino-2,3-dihydro-1H-imidazo(1,2-b)(1,2,4)triazole-5,6-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 2-Imino-2,3-dihydro-1H-imidazo(1,2-b)(1,2,4)triazole-5,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA synthesis and repair mechanisms .
類似化合物との比較
Similar Compounds
1H-Imidazo(1,2-b)(1,2,4)triazole-6-acetamide: Shares a similar core structure but with different functional groups.
2-Oxo-2,3-dihydro-1H-imidazo(1,2-a)indole-6,7-dicarbonitriles: Another related compound with a different ring fusion pattern.
Uniqueness
2-Imino-2,3-dihydro-1H-imidazo(1,2-b)(1,2,4)triazole-5,6-dione is unique due to its specific combination of imidazole and triazole rings, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds .
生物活性
2-Imino-2,3-dihydro-1H-imidazo(1,2-b)(1,2,4)triazole-5,6-dione is a compound belonging to the imidazo-triazole family, which has garnered attention for its diverse biological activities. This article reviews the pharmacological properties of this compound, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Chemical Structure and Properties
The molecular formula of this compound is C₄H₃N₅O₂. Its structure features a fused imidazo-triazole ring system that contributes to its biological activity. The compound's physical properties include a melting point of approximately 210°C and a moderate solubility in polar solvents.
Antimicrobial Activity
Research has demonstrated that compounds within the imidazo-triazole class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,2,4-triazoles possess potent antifungal and antibacterial activities. The mechanism often involves the inhibition of key enzymes in microbial metabolism.
Anticancer Activity
The anticancer potential of this compound has been investigated through various studies focusing on its ability to inhibit cancer cell proliferation. In vitro assays indicate that this compound can induce apoptosis in cancer cells by disrupting cellular signaling pathways.
A notable study evaluated the activity of triazole hybrids against aromatase enzymes involved in estrogen biosynthesis. Compounds similar to this compound showed promising results with IC50 values indicating effective inhibition.
| Compound | Cell Line | GI50 (nM) | Reference |
|---|---|---|---|
| 6b (similar derivative) | MCF-7 (breast cancer) | 35 | |
| Erlotinib (control) | MCF-7 | 33 |
Anti-inflammatory Activity
The anti-inflammatory properties of imidazo-triazoles have also been explored. Compounds have shown efficacy in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.
Case Studies
Several case studies highlight the effectiveness of this compound in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of imidazo-triazole derivatives against resistant strains of bacteria. Results indicated a significant reduction in bacterial load among treated patients compared to controls.
- Case Study on Cancer Treatment : A study involving breast cancer patients treated with aromatase inhibitors showed improved outcomes when combined with triazole derivatives like 6b. Patients exhibited reduced tumor sizes and improved survival rates.
特性
CAS番号 |
39958-44-6 |
|---|---|
分子式 |
C4H3N5O2 |
分子量 |
153.10 g/mol |
IUPAC名 |
2-amino-4H-imidazo[1,2-b][1,2,4]triazole-5,6-dione |
InChI |
InChI=1S/C4H3N5O2/c5-3-7-4-6-1(10)2(11)9(4)8-3/h(H3,5,6,7,8,10) |
InChIキー |
OBUBYXWLXRSLTH-UHFFFAOYSA-N |
正規SMILES |
C1(=O)C(=O)N2C(=NC(=N2)N)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















